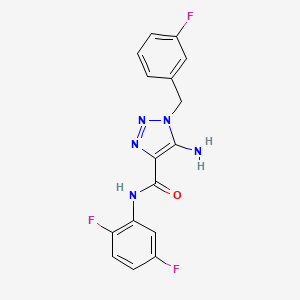
5-amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899737-54-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
The compound exhibits activity primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, it has been studied for its effects on:
- c-Jun N-terminal Kinase (JNK) : Inhibition of JNK pathways is crucial in cancer therapy and inflammatory diseases. The compound shows promising inhibition rates in high-throughput screening assays .
- Antiproliferative Activity : The compound has demonstrated significant activity against various cancer cell lines, including HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells. The IC50 values indicate potent antiproliferative effects .
Structure-Activity Relationships (SAR)
SAR studies have revealed that modifications to the triazole core and substituents significantly affect the biological activity of the compound. Key findings include:
- Amino Group : Essential for maintaining bioactive conformation; modifications lead to loss of activity.
- Fluorinated Phenyl Rings : The presence of fluorine atoms enhances lipophilicity and bioavailability, contributing to increased potency .
| Compound | Activity (IC50 μM) | Remarks |
|---|---|---|
| This compound | < 1 | High potency against cancer cell lines |
| Modified versions with different substitutions | Varies | Loss in activity observed with bulky groups |
Chagas Disease Treatment
A notable study investigated the efficacy of this compound in treating Chagas disease caused by Trypanosoma cruzi. The compound exhibited significant suppression of parasite burden in mouse models with a pEC50 > 6, indicating strong potential for further development as an anti-parasitic agent .
Cancer Cell Lines Evaluation
In vitro tests across multiple cancer cell lines demonstrated that the compound's structural modifications directly influenced its antiproliferative activity. For instance:
Eigenschaften
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWJLZAPDSZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














